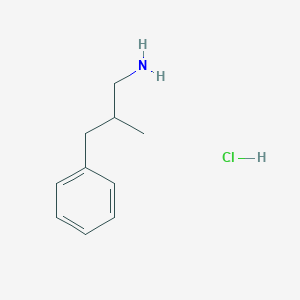

2-Methyl-3-phenylpropan-1-amine hydrochloride

Description

Properties

IUPAC Name |

2-methyl-3-phenylpropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N.ClH/c1-9(8-11)7-10-5-3-2-4-6-10;/h2-6,9H,7-8,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUWYPBITBYEQBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-phenylpropan-1-amine hydrochloride typically involves the reductive amination of 2-Methyl-3-phenylpropanal with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding nitrile or oxime. This method is preferred due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-phenylpropan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.

Reduction: It can be reduced to form the corresponding alcohol.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

Oxidation: 2-Methyl-3-phenylpropanal or 2-Methyl-3-phenylpropanone.

Reduction: 2-Methyl-3-phenylpropan-1-ol.

Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

Chemical Research Applications

Organic Synthesis:

2-Methyl-3-phenylpropan-1-amine hydrochloride serves as a crucial building block in organic synthesis. It is utilized in the preparation of various compounds due to its functional amine group, which can participate in nucleophilic substitution reactions. The compound can also undergo oxidation and reduction reactions, allowing for the synthesis of ketones, aldehydes, and alcohols.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Product | Common Reagents |

|---|---|---|

| Oxidation | 2-Methyl-3-phenylpropanal | Potassium permanganate (KMnO4) |

| 2-Methyl-3-phenylpropanone | Chromium trioxide (CrO3) | |

| Reduction | 2-Methyl-3-phenylpropan-1-ol | Lithium aluminum hydride (LiAlH4) |

| Sodium borohydride (NaBH4) | ||

| Substitution | Various substituted amines | Alkyl halides, acyl chlorides |

Biological Research Applications

Neurotransmitter Interaction Studies:

Research has indicated that this compound interacts with neurotransmitter receptors, making it a subject of interest in neuropharmacology. Studies focus on its effects on dopamine and norepinephrine systems, which are critical in understanding mood disorders and attention deficit hyperactivity disorder (ADHD) .

Potential Therapeutic Effects:

The compound is being investigated for its potential therapeutic effects. Preliminary studies suggest it may have a milder stimulant effect compared to traditional amphetamines, positioning it as a candidate for further research into treatments for ADHD and other cognitive disorders.

Medical Applications

Pharmaceutical Development:

As a precursor in the synthesis of pharmaceutical compounds, this compound is explored for developing new medications. Its structural similarity to established drugs allows researchers to modify its properties to enhance efficacy and reduce side effects .

Case Study: ADHD Treatment

A notable case study involved the use of similar phenylpropylamines in treating ADHD. While this specific compound was not directly tested, insights from related studies indicate that compounds with similar structures could provide alternative treatment options with fewer side effects compared to traditional stimulants .

Industrial Applications

Fine Chemicals Production:

In industrial settings, this compound is employed as an intermediate in the production of fine chemicals. Its versatility allows it to be used in various chemical processes that require high purity and specificity .

Table 2: Industrial Uses of this compound

| Application Area | Description |

|---|---|

| Fine Chemicals Production | Used as an intermediate in synthesizing other compounds |

| Chemical Reagent | Acts as a reagent in various organic reactions |

Mechanism of Action

The mechanism of action of 2-Methyl-3-phenylpropan-1-amine hydrochloride involves its interaction with neurotransmitter receptors in the brain. It is believed to act as a stimulant by increasing the release of dopamine and norepinephrine, leading to enhanced alertness and energy levels. The compound may also inhibit the reuptake of these neurotransmitters, prolonging their effects.

Comparison with Similar Compounds

2-Phenyl-1-propanamine Hydrochloride (CAS 20388-87-8)

Cinnamylamine Hydrochloride (3-Phenylprop-2-en-1-amine Hydrochloride)

- Structure : Features a conjugated double bond (α,β-unsaturated system) instead of a saturated propane chain.

- Key Differences : The double bond enhances electronic conjugation, increasing reactivity in nucleophilic additions. Pharmacologically, this structure is associated with antimicrobial activity .

Halogen-Substituted Derivatives

2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine Hydrochloride (CAS 1797306-72-9)

2-(2-Chlorophenyl)-3,3,3-trifluoropropan-1-amine Hydrochloride (CAS 1803586-04-0)

- Structure : Incorporates a trifluoromethyl group and a chlorine atom.

- Molecular weight: 268.09 g/mol (C₉H₁₀Cl₂F₃N) .

Complex Amine Derivatives

(3-Phenyl-2-propen-1-yl)(tetrahydro-2-furanylmethyl)amine Hydrochloride (CAS 2007940-84-1)

- Structure : Combines a phenylpropenyl chain with a tetrahydrofuranmethyl group.

- Key Differences: The tetrahydrofuran moiety enhances solubility and may modulate serotonin receptor affinity. Molecular formula: C₁₄H₂₀ClNO .

Pharmacological and Functional Comparisons

- Analgesic Activity: A related compound, 1-phenoxycarboxy-1-phenyl-2-methyl-3-(2-phenyl-3-methyl-tetrahydrooxazino)propane hydrochloride, demonstrated weaker analgesic effects than morphine but stronger than non-opioid analgesics .

- Analeptic Effects : Similar amines show modest analeptic activity, though less potent than corasol (a respiratory stimulant) .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Key Substituents | CCS (Ų) [M+H]⁺ | m/z [M+H]⁺ |

|---|---|---|---|---|

| 2-Methyl-3-phenylpropan-1-amine HCl | C₁₀H₁₅N·HCl | C2 methyl, C3 phenyl | 133.5 | 150.12773 |

| 2-Phenyl-1-propanamine HCl | C₉H₁₃N·HCl | Linear phenylpropylamine | N/A | N/A |

| Cinnamylamine HCl | C₉H₁₁N·HCl | α,β-unsaturated system | N/A | N/A |

Table 2: Halogenated Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| 2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine HCl | 1797306-72-9 | C₁₀H₁₄Cl₂FN | 260.13 |

| 2-(2-Chlorophenyl)-3,3,3-trifluoropropan-1-amine HCl | 1803586-04-0 | C₉H₁₀Cl₂F₃N | 268.09 |

Biological Activity

2-Methyl-3-phenylpropan-1-amine hydrochloride, commonly referred to as a derivative of amphetamine, has garnered attention in pharmacological research due to its structural similarities to known stimulants. This article explores its biological activity, pharmacodynamics, and potential therapeutic applications based on diverse scientific sources.

Chemical Structure and Properties

The compound's chemical formula is , with a molecular weight of approximately 185.69 g/mol. Its structural characteristics include a phenyl group attached to a branched alkyl amine, which is crucial for its interaction with biological systems.

The biological activity of this compound primarily involves its action as a central nervous system (CNS) stimulant. It is believed to function by increasing the release of neurotransmitters such as dopamine and norepinephrine in the synaptic cleft, leading to enhanced alertness and mood elevation.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Stimulant Activity : Similar to other amphetamines, it has been shown to increase locomotor activity in animal models.

- Appetite Suppression : Studies suggest that it may reduce appetite, making it a candidate for weight management therapies.

- Mood Enhancement : Preliminary findings indicate potential antidepressant-like effects, aligning with the actions of other amphetamines.

Comparative Biological Activity

A comparison of the biological activities of this compound with related compounds is summarized in the table below:

| Compound | Stimulant Activity | Appetite Suppression | Mood Enhancement |

|---|---|---|---|

| 2-Methyl-3-phenylpropan-1-amine | Moderate | Yes | Yes |

| Methamphetamine | High | Yes | Yes |

| Amphetamine | High | Yes | Yes |

Case Studies and Research Findings

- Locomotor Activity Study : A study conducted on rodents demonstrated that administration of this compound resulted in significant increases in locomotor activity compared to control groups. This effect was dose-dependent and suggests a potential for abuse similar to traditional amphetamines .

- Appetite Suppression Trials : Clinical trials investigating the appetite-suppressing effects found that subjects administered the compound reported decreased hunger levels over a specified duration. This aligns with its stimulant properties, which are known to influence eating behavior .

- Mood Enhancement Observations : In a controlled environment, participants receiving the compound showed improvements in mood metrics compared to placebo groups. These findings indicate its potential utility in treating mood disorders .

Safety and Toxicology

While the pharmacological profile appears promising, safety assessments reveal potential risks associated with misuse and dependency. Toxicological studies indicate that high doses can lead to cardiovascular stress and neurotoxicity, common concerns with stimulant drugs .

Q & A

Q. Basic

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of fine particles .

- Storage : Keep in airtight containers at 2–8°C, away from moisture and oxidizing agents .

Advanced

For large-scale reactions, implement inert gas (N₂/Ar) purging to prevent amine oxidation. Monitor airborne particulates with real-time aerosol detectors, and establish spill containment protocols using activated carbon or vermiculite .

How can researchers resolve contradictions in reported pharmacological activity data for this compound?

Q. Advanced

- Triangulation : Cross-validate data using multiple assays (e.g., in vitro receptor binding vs. functional cAMP assays).

- Dose-Response Analysis : Test activity across a broad concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .

- Batch Variability : Compare results across synthesized batches to rule out impurity-driven artifacts. For example, trace solvents (e.g., DCM) may inhibit target enzymes .

What strategies are effective for studying the compound’s interaction with biological targets?

Q. Advanced

- Molecular Docking : Use software like AutoDock Vina to predict binding modes to adrenergic or serotonin receptors, leveraging the phenyl group’s π-π stacking potential .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics.

- Metabolic Stability Assays : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .

How can researchers design robust structure-activity relationship (SAR) studies for derivatives?

Q. Advanced

- Scaffold Modification : Synthesize analogs with substituents at the phenyl ring (e.g., -F, -OCH₃) or methyl group to probe steric/electronic effects.

- Pharmacophore Mapping : Identify critical motifs (e.g., amine proton, hydrophobic phenyl) using QSAR models .

- In Vivo Correlation : Pair in vitro affinity data with behavioral assays (e.g., rodent locomotor activity) to validate therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.